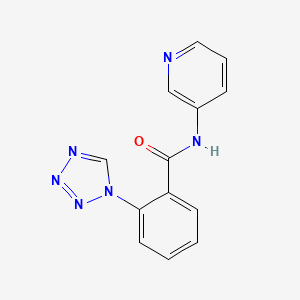
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine, also known as TRO19622, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods. In
作用機序
The mechanism of action of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine can modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been reported to reduce the expression of fibrotic markers, such as α-SMA and collagen I, in the liver. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have neuroprotective effects and can reduce inflammation in the brain, making it a promising candidate for further research. Another area of interest is its potential use in the treatment of fibrosis. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have anti-fibrotic properties and can reduce the formation of scar tissue in the liver, making it a potential therapeutic option for liver fibrosis. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine and its potential use in cancer therapy.
合成法
The synthesis of 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine involves the reaction of 2-chlorobenzylamine and 3,4-dichlorobenzaldehyde in the presence of piperazine. The reaction is carried out under reflux in ethanol as a solvent. The resulting product is then purified using column chromatography. This method has been reported to yield 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine in high purity and yield.
科学的研究の応用
4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have neuroprotective effects and can reduce inflammation in the brain. 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has also been found to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 4-(2-chlorobenzyl)-N-(3,4-dichlorobenzylidene)-1-piperazinamine has been reported to have anti-fibrotic properties and can reduce the formation of scar tissue in the liver.
特性
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-4-2-1-3-15(16)13-23-7-9-24(10-8-23)22-12-14-5-6-17(20)18(21)11-14/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIIMHSMRAHPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6129242.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)
![1-allyl-4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B6129283.png)


![1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-3-phenyl-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B6129306.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129327.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6129334.png)
![1-methyl-6-oxo-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6129335.png)
![1-[benzyl(methyl)amino]-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129338.png)